3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of substitution reactions followed by hydrolysis. The cyclohexyl phenylcarbamate moiety is then introduced through a coupling reaction, often using reagents such as carbonyldiimidazole or similar coupling agents .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Secondary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer activity.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. For instance, in photochemical applications, it acts as a visible-light organophotocatalyst, facilitating electron transfer reactions. In biological systems, it may interact with cellular proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure used in various applications, including organic electronics and photochemistry.
Iso-benzothiadiazole: An isomer with different electronic properties, often used for comparison in studies.
Uniqueness
3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific functional groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
IUPAC Name |
[3-(2,1,3-benzothiadiazole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(13-9-10-17-18(11-13)24-28-23-17)21-15-7-4-8-16(12-15)27-20(26)22-14-5-2-1-3-6-14/h1-3,5-6,9-11,15-16H,4,7-8,12H2,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZYGQSGIXUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.